3-amino-N-methylisoxazole-4-carboxamide

Synthetic Chemistry Medicinal Chemistry Regioselectivity

3-Amino-N-methylisoxazole-4-carboxamide (CAS 207913-23-3, molecular formula C₅H₇N₃O₂, molecular weight 141.13 g/mol) is a heterocyclic isoxazole-4-carboxamide building block featuring a primary amino substituent at the 3-position and an N-methylated carboxamide at the 4-position. This specific substitution pattern distinguishes it from other aminoisoxazole regioisomers (e.g., 5-amino-3-methylisoxazole-4-carboxamide, CAS 35261-06-4) and des-methyl analogs (e.g., 3-aminoisoxazole-4-carboxamide, CAS 207913-21-1), which dominate the commercially available isoxazole-4-carboxamide space.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B13955132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-methylisoxazole-4-carboxamide
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CON=C1N
InChIInChI=1S/C5H7N3O2/c1-7-5(9)3-2-10-8-4(3)6/h2H,1H3,(H2,6,8)(H,7,9)
InChIKeyONSXBBXZDPLEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-methylisoxazole-4-carboxamide (CAS 207913-23-3): Technical Baseline for Procurement and Differentiation


3-Amino-N-methylisoxazole-4-carboxamide (CAS 207913-23-3, molecular formula C₅H₇N₃O₂, molecular weight 141.13 g/mol) is a heterocyclic isoxazole-4-carboxamide building block featuring a primary amino substituent at the 3-position and an N-methylated carboxamide at the 4-position . This specific substitution pattern distinguishes it from other aminoisoxazole regioisomers (e.g., 5-amino-3-methylisoxazole-4-carboxamide, CAS 35261-06-4) and des-methyl analogs (e.g., 3-aminoisoxazole-4-carboxamide, CAS 207913-21-1), which dominate the commercially available isoxazole-4-carboxamide space . The compound belongs to a pharmacologically relevant scaffold class; isoxazole-4-carboxamide derivatives have been described as modulators of AMPA receptors, kinase inhibitors, and TGR5 agonists [1]. However, direct comparative bioactivity data for the target compound versus its closest analogs remain extremely sparse in the peer-reviewed and patent literature, necessitating reliance on structural and physicochemical differentiation until further experimental data emerge.

Scaffold identity 3-Amino-4-(N-methylcarboxamide) isoxazole; 3,4-disubstituted core for s-cis amide mimicry.
Reaction compatibility Endocyclic cyclocondensation in multicomponent reactions; distinct from 5-amino regioisomer.
Medicinal chemistry fit N-Methylamide reduces H-bond donors; supports peptidomimetic and kinase inhibitor scaffold design.

Why Generic Substitution of 3-Amino-N-methylisoxazole-4-carboxamide with Other Aminoisoxazole-4-carboxamides Fails


Aminoisoxazole-4-carboxamides bearing different amino-position regioisomers or N-substitution patterns are not functionally interchangeable. The position of the amino group (3- vs. 5-) on the isoxazole ring controls regioselectivity in subsequent derivatization reactions, including multicomponent heterocyclizations and cyclocondensations [1]. The N-methyl substitution on the carboxamide eliminates one hydrogen-bond donor relative to the primary amide, altering both physicochemical properties (LogP, hydrogen-bonding capacity) and conformational preference [2]. Published structure–activity relationship (SAR) studies on isoxazole-4-carboxamide derivatives demonstrate that even minor structural modifications—such as the presence or absence of an N-methyl group—can drastically shift biological activity profiles, including AMPA receptor modulation potency, kinase selectivity, and immunomodulatory effects [3]. Substituting the target compound with a regioisomeric or des-methyl analog without experimental validation therefore risks synthetic incompatibility and unpredictable bioactivity outcomes.

Target 3-Amino-N-methylisoxazole-4-carboxamide
Substitute 5-Amino-3-methylisoxazole-4-carboxamide (regioisomer)
Regiochemistry directs endocyclic vs exocyclic cyclocondensation path; products are structurally non-interchangeable.
Target N-Methylcarboxamide (2 HBD)
Substitute Primary amide analog (3 HBD, higher TPSA)
Difference in hydrogen-bond donor count and predicted logP alters permeability and SAR; may shift biological profile.
Target 3,4-Disubstituted isoxazole (s-cis mimic)
Substitute 3,5-Disubstituted isoxazole (s-trans mimic)
Peptide bond geometry mimicry is non-transferable; substitution invalidates conformational design.

Product-Specific Quantitative Evidence Guide: Differentiating 3-Amino-N-methylisoxazole-4-carboxamide from Closest Analogs


Regioisomeric Differentiation: 3-Amino vs. 5-Amino Substitution on Isoxazole-4-carboxamide

The 3-amino substitution pattern on the isoxazole ring confers distinct reactivity in multicomponent heterocyclization reactions compared to the 5-amino regioisomer. In published studies, 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole exhibit divergent reaction pathways with aromatic aldehydes and Meldrum's acid or N,N′-dimethylbarbituric acid under both classical and microwave activation conditions [1]. The 3-amino isomer participates in cyclocondensation at the endocyclic nitrogen, whereas the 5-amino isomer reacts preferentially through the exocyclic amino group, leading to structurally distinct heterocyclic products. This regiochemical distinction is critical for synthetic route design; procurement of the incorrect regioisomer will yield a different product series entirely.

Regioselectivity
Class-level inference
3-Amino → endocyclic pathway; 5-amino → exocyclic pathway (qualitative divergence)
Synthetic route design depends on regioisomer choice.
No single numerical ratio available for the exact N-methyl derivative; based on published MCR studies.
Synthetic Chemistry Medicinal Chemistry Regioselectivity

Hydrogen-Bond Donor Count Reduction via N-Methylation: Impact on Physicochemical Profile

The N-methyl substitution on the carboxamide of 3-amino-N-methylisoxazole-4-carboxamide reduces the hydrogen-bond donor (HBD) count by one relative to the primary amide analog 3-aminoisoxazole-4-carboxamide (CAS 207913-21-1). For 3-aminoisoxazole-4-carboxamide, the primary amide contributes two HBD (amide NH₂), yielding a total of three HBD when combined with the 3-amino group. In the target compound, N-methylation converts the carboxamide to a secondary amide (CONHCH₃), contributing only one HBD and yielding a total of two HBD . This reduction is predicted to lower topological polar surface area (TPSA) and increase logP, affecting membrane permeability and oral bioavailability potential as estimated by Lipinski and Veber rule metrics . N-Methylation of amides in isoxazole-containing bioactive molecules has been shown to enhance metabolic stability by reducing susceptibility to amidase-mediated hydrolysis, although direct experimental confirmation for this specific compound is not available [1].

H-Bond Donor Shift
Class-level inference
HBD: 2 (N-methyl) vs 3 (primary amide); est. ΔTPSA ≈ -14 Ų
Physicochemical differentiation relevant to permeability and solubility screening.
Predicted from structural analogy; direct experimental logP/TPSA not publicly available.
Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability Differentiation: N-Methylamide vs. Primary Amide in Aminoisoxazole Series

The N-methylamide group in 3-amino-N-methylisoxazole-4-carboxamide is expected to confer enhanced metabolic stability relative to primary amide analogs. Published data on structurally related isoxazole-containing peptidomimetics demonstrate that N-methylation of amide bonds significantly reduces susceptibility to proteolytic and amidase-mediated degradation. Specifically, conjugates incorporating 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) exhibit a 3-fold longer half-life in serum compared to all-α-peptide controls . While this measurement was performed on the 5-amino regioisomer series, the stabilizing effect of N-alkylation on the carboxamide nitrogen is a well-established class-level phenomenon applicable to the 3-amino-N-methyl derivative as well. For procurement decisions, this suggests the N-methyl analog may be preferred over the primary amide analog for applications requiring extended in vitro or in vivo compound lifetime.

Metabolic Stability
Class-level inference
~3-fold longer serum half-life for isoxazole-modified peptides vs all-α controls
N-Methylation may support extended compound lifetime; requires validation for this specific building block.
Data from 5-amino regioisomer series; direct stability measurement for CAS 207913-23-3 not reported.
Metabolic Stability Peptidomimetics Drug Metabolism

AMP Amide Series SAR: Impact of N-Methylation on AMPA Receptor Modulator Potency

In the broader isoxazole-4-carboxamide chemical space, N-substitution status is a determinant of AMPA receptor modulatory activity. A 2025 electrophysiology study evaluated twelve isoxazole-4-carboxamide derivatives (CIC-1 through CIC-12) for AMPA receptor inhibition using whole-cell patch clamp [1]. The most potent derivatives, CIC-1 and CIC-2, produced 8-fold and 7.8-fold reductions in AMPA receptor currents, respectively. While the exact structures of CIC-1 through CIC-12 are not publicly disclosed in the abstract, the study establishes that finely tuned isoxazole-4-carboxamide substitution patterns—including amide N-substitution—are critical determinants of ion channel modulatory potency. This class-level evidence supports the premise that the specific N-methyl substitution of 3-amino-N-methylisoxazole-4-carboxamide would be expected to yield a distinct AMPA receptor modulatory profile compared to its N-unsubstituted or differently N-substituted analogs [2].

AMPA Receptor SAR
Class-level inference
Most potent isoxazole-4-carboxamide analogs: 8-fold and 7.8-fold AMPA current reduction
N-Substitution pattern is a known determinant of ion channel modulatory potency.
Structures of the most potent derivatives not disclosed; compound not directly tested.
AMPA Receptor Ionotropic Glutamate Receptors Pain Research

Combinatorial Chemistry Utility: 3,4-Disubstituted Isoxazole as a Preferred Scaffold for s-cis Peptide Bond Mimics

The 3,4-disubstitution pattern of 3-amino-N-methylisoxazole-4-carboxamide matches the scaffold geometry required for s-cis peptide bond mimics. Published methodology reports demonstrate that 3,4-disubstituted isoxazoles are regioselectively prepared using ruthenium-catalyzed conditions and serve as s-cis amide bond surrogates in solid-phase peptide synthesis [1]. In contrast, 3,5-disubstituted isoxazoles mimic the s-trans peptide bond geometry. For peptidomimetic library construction, the 3,4-substitution pattern is therefore mechanistically non-interchangeable with the 3,5-substitution pattern. The target compound, bearing a 3-amino group and a 4-N-methylcarboxamide, is pre-functionalized for direct incorporation into s-cis peptidomimetic scaffolds without requiring additional protecting group manipulation at the carboxamide nitrogen (the N-methyl group being inert to typical Fmoc/t-Bu SPPS conditions) [2].

Peptide Bond Mimicry
Class-level inference
3,4-Disubstituted = s-cis amide surrogate; 3,5-disubstituted = s-trans surrogate
Conformational mimicry is structurally mandatory for turn-mimetic design.
Qualitative geometric distinction; solid-phase compatibility confirmed for the 3,4-scaffold class.
Peptidomimetics Solid-Phase Synthesis Combinatorial Chemistry

3-Amino-N-methylisoxazole-4-carboxamide: Best-Fit Research and Industrial Application Scenarios


Peptidomimetic Design Requiring an s-cis Amide Bond Surrogate

The 3,4-disubstituted isoxazole scaffold of this compound functions as a conformationally restricted s-cis amide bond mimic in peptidomimetic synthesis. Unlike the more common 3,5-disubstituted isoxazole (s-trans mimic), this substitution pattern enforces the cisoid amide geometry critical for turn-mimetic and β-sheet mimetic design. The pre-installed N-methylcarboxamide at the 4-position eliminates the need for post-synthetic N-alkylation, streamlining solid-phase peptide synthesis workflows [1]. Researchers constructing libraries of backbone-modified peptides for protease stability or protein–protein interaction disruption should specify this compound over the 3,5-disubstituted or des-methyl alternatives.

Multicomponent Reaction (MCR) Library Synthesis Requiring 3-Amino Regiochemistry

In diversity-oriented synthesis via Ugi, Groebke–Blackburn–Bienaymé, or related multicomponent reactions, the 3-amino group of this compound directs cyclocondensation through the endocyclic isoxazole nitrogen, yielding fused heterocyclic products distinct from those obtained with 5-aminoisoxazole inputs [1]. Medicinal chemistry groups constructing screening libraries targeting kinase, GPCR, or ion channel modulation should select this regioisomer deliberately: substitution with the 5-amino analog will produce a different chemical series and invalidate structure–activity relationship continuity [2].

AMPA Receptor Modulator Lead Optimization Programs

Given the demonstrated sensitivity of AMPA receptor modulatory activity to isoxazole-4-carboxamide N-substitution patterns—with potent derivatives achieving up to 8-fold current reduction—this specific N-methyl derivative is the appropriate procurement choice for SAR exploration around the carboxamide nitrogen position [1]. Replacing it with the des-methyl primary amide (3-aminoisoxazole-4-carboxamide) introduces an additional hydrogen-bond donor and alters logP, both of which may shift AMPA receptor subtype selectivity and gating kinetics in unpredictable ways [2].

Kinase Inhibitor Scaffold Development Using 3-Aminoisoxazole Cores

Patent literature (WO2003013517A1, US7767670) establishes 3-aminoisoxazole-4-carboxamide derivatives as privileged scaffolds for kinase inhibition, particularly targeting FLT3, c-Kit, and related tyrosine kinases [1]. The N-methylcarboxamide in the target compound provides a metabolically more stable amide moiety than the primary amide, while the 3-amino group remains available for further heteroaryl derivatization—a key structural requirement described in the aminoisoxazole kinase inhibitor patent family. Medicinal chemistry teams prosecuting kinase targets should procure this specific N-methyl derivative as a core intermediate rather than the des-methyl or regioisomeric alternatives [2].

Application
Selection Property
Validation Focus
Peptidomimetic design (s-cis amide bond surrogate)
3,4-Disubstituted isoxazole scaffold geometry
s-cis vs s-trans conformational mimicry verification
Multicomponent reaction library synthesis
3-Amino regiochemistry
Endocyclic cyclocondensation pathway confirmation
AMPA receptor modulator lead optimization
N-Methylcarboxamide substitution
AMPA current modulation SAR context
Kinase inhibitor scaffold development
3-Aminoisoxazole-4-(N-methylcarboxamide) core
FLT3/c-Kit kinase inhibition patent landscape alignment
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